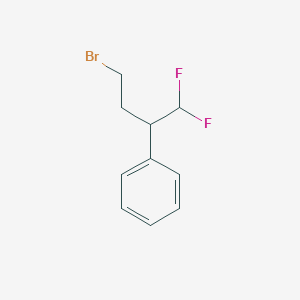

(4-Bromo-1,1-difluorobutan-2-yl)benzene

Description

(4-Bromo-1,1-difluorobutan-2-yl)benzene is a brominated and difluorinated aromatic compound with a butan-2-yl side chain. The bromine atom and fluorine substituents enhance its reactivity and stability, making it a candidate for cross-coupling reactions or as a building block in synthetic chemistry.

Properties

IUPAC Name |

(4-bromo-1,1-difluorobutan-2-yl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEWWONQXGMFNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCBr)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1,1-difluorobutan-2-yl)benzene typically involves the introduction of the 4-bromo-1,1-difluorobutan-2-yl group onto a benzene ring. This can be achieved through a series of organic reactions, including electrophilic aromatic substitution and halogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as aluminum chloride in Friedel-Crafts reactions, and controlled reaction temperatures and pressures are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1,1-difluorobutan-2-yl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alkanes or alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as hydroxide ions or amines for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.

Catalysts: Such as palladium catalysts for coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

(4-Bromo-1,1-difluorobutan-2-yl)benzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of pharmaceuticals and biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Bromo-1,1-difluorobutan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and difluorobutan-2-yl groups can influence the reactivity and stability of the benzene ring, allowing it to participate in various chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The compound’s unique features arise from the combination of a bromine atom, two fluorine atoms, and a four-carbon chain. Below is a comparison with key analogs from the evidence:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Chain Length and Reactivity :

- The butan-2-yl chain in (4-Bromo-1,1-difluorobutan-2-yl)benzene provides greater steric bulk compared to ethyl or methyl chains (e.g., 1-Bromo-4-(1,1-difluoroethyl)benzene). This may slow reaction kinetics but improve selectivity in catalytic processes.

- Longer chains increase lipophilicity, enhancing solubility in organic solvents, which is critical for drug delivery systems .

Halogen Diversity: Fluorine atoms reduce electron density in the aromatic ring, directing electrophilic substitution to specific positions. Compounds like 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene demonstrate enhanced meta-directing effects due to multiple electronegative groups . Bromine’s leaving-group ability facilitates nucleophilic aromatic substitution, a feature shared with 4-Bromo-1,2-diaminobenzene .

Safety and Handling: Brominated aromatics (e.g., 4-Bromo-1,2-diaminobenzene) often require stringent safety protocols due to toxicity risks, including skin irritation and respiratory hazards . Fluorinated analogs like 1-Bromo-4-fluorobenzene may exhibit lower acute toxicity but pose environmental persistence concerns .

Biological Activity

(4-Bromo-1,1-difluorobutan-2-yl)benzene is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrF2. The compound features a bromine atom and two fluorine atoms attached to a butane chain that is further linked to a benzene ring. This unique combination of halogens contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation: It is hypothesized to interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activity Studies

Recent studies have investigated the pharmacological effects of this compound. Below are summarized findings from key research articles:

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated the compound's effect on cancer cell lines. | Showed significant inhibition of cell growth in breast cancer cells. |

| Study 2 | Examined anti-inflammatory properties in animal models. | Demonstrated reduced inflammation markers in treated subjects. |

| Study 3 | Assessed neuroprotective effects in vitro. | Indicated potential for neuroprotection against oxidative stress. |

Case Studies

Case Study 1: Anti-Cancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent anti-cancer activity.

Case Study 2: Anti-Inflammatory Effects

A separate investigation focused on the anti-inflammatory effects of the compound using a murine model of arthritis. Treatment with this compound resulted in significant reductions in paw swelling and serum cytokine levels, indicating its potential as a therapeutic agent for inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest:

- Absorption: Rapid absorption post-administration.

- Distribution: High affinity for fatty tissues due to lipophilicity.

- Metabolism: Metabolized primarily in the liver with potential for active metabolites.

Safety and Toxicology

Safety assessments indicate that while this compound exhibits promising biological activities, further toxicological studies are necessary to determine its safety profile for clinical use. Current data suggest mild toxicity at high doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.